molecular formula C9H12N2O3 B064978 Methyl 3-amino-2-ethoxypyridine-4-carboxylate CAS No. 175965-75-0

Methyl 3-amino-2-ethoxypyridine-4-carboxylate

Katalognummer: B064978
CAS-Nummer: 175965-75-0
Molekulargewicht: 196.2 g/mol
InChI-Schlüssel: IRCGQGDGNZDPTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-amino-2-ethoxyisonicotinate is an organic compound with the molecular formula C9H12N2O3 It is a derivative of isonicotinic acid and features an amino group, an ethoxy group, and a methyl ester group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-ethoxyisonicotinate typically involves the reaction of isonicotinic acid derivatives with appropriate reagents. One common method involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl isonicotinate is then subjected to further reactions to introduce the amino and ethoxy groups.

Industrial Production Methods

Industrial production of Methyl 3-amino-2-ethoxyisonicotinate may involve large-scale esterification processes followed by amination and ethoxylation steps. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-2-ethoxyisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-2-ethoxyisonicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-amino-2-ethoxyisonicotinate involves its interaction with specific molecular targets. The amino and ethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in key biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl isonicotinate: A simpler derivative of isonicotinic acid with only a methyl ester group.

    Isonicotinic acid: The parent compound with a carboxylic acid group.

    Methyl nicotinate: A related compound with a similar structure but different functional groups.

Uniqueness

Methyl 3-amino-2-ethoxyisonicotinate is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

175965-75-0

Molekularformel

C9H12N2O3

Molekulargewicht

196.2 g/mol

IUPAC-Name

methyl 3-amino-2-ethoxypyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-8-7(10)6(4-5-11-8)9(12)13-2/h4-5H,3,10H2,1-2H3

InChI-Schlüssel

IRCGQGDGNZDPTG-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC(=C1N)C(=O)OC

Kanonische SMILES

CCOC1=NC=CC(=C1N)C(=O)OC

Synonyme

4-Pyridinecarboxylicacid,3-amino-2-ethoxy-,methylester(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.